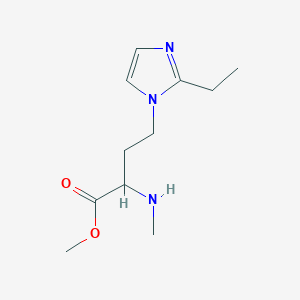

Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate

Description

Methyl 4-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound featuring an imidazole ring substituted with an ethyl group at the 2-position, a methylamino group at the 2-position of the butanoate backbone, and a methyl ester moiety. The evidence focuses on structurally related benzimidazole derivatives, which share functional similarities but differ in core heterocyclic architecture and substitution patterns .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 4-(2-ethylimidazol-1-yl)-2-(methylamino)butanoate |

InChI |

InChI=1S/C11H19N3O2/c1-4-10-13-6-8-14(10)7-5-9(12-2)11(15)16-3/h6,8-9,12H,4-5,7H2,1-3H3 |

InChI Key |

NTXKRTMRXRAQEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CCC(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes or ketones, under acidic or basic conditions.

Alkylation: The imidazole ring is then alkylated with 2-ethyl groups using alkyl halides in the presence of a base such as potassium carbonate.

Amination: The resulting intermediate is subjected to amination with methylamine to introduce the methylamino group.

Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: It is used as a probe to investigate biological pathways and mechanisms.

Industrial Applications: The compound may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The compound may also modulate signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence describes benzimidazole-based compounds synthesized by Yuan and Zhu (2020).

Structural and Functional Differences

Reactivity and Stability

- Imidazole vs.

- Ester Hydrolysis: Compound 2 undergoes ester hydrolysis under basic conditions (10% NaOH) to yield carboxylic acid derivatives (e.g., Compound 3) . This suggests that this compound may similarly undergo hydrolysis, though reaction rates could differ due to steric effects from the ethyl and methylamino groups.

- Amino Group Reactivity: The methylamino group in the target compound may engage in reductive amination or acylation reactions, akin to the benzyl-protected intermediates in Yuan and Zhu’s work .

Biological Activity

Methyl 4-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound belonging to the class of imidazole derivatives. These compounds are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H19N3O2 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | methyl 4-(2-ethylimidazol-1-yl)-2-(methylamino)butanoate |

| InChI Key | NTXKRTMRXRAQEG-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which can influence the activity of target molecules. This compound may modulate several signaling pathways and biochemical processes within cells, making it a valuable compound in pharmacological research.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have explored the antimicrobial effects of imidazole derivatives, suggesting that this compound may inhibit the growth of various pathogens through interference with microbial metabolism.

2. Anticancer Potential

Preliminary investigations suggest that compounds within this class can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific mechanisms remain under investigation, but they may involve the modulation of protein kinases or other critical regulatory proteins.

3. Neuroprotective Effects

Some imidazole derivatives have shown promise in neuroprotection, potentially through antioxidant mechanisms or modulation of neurotransmitter systems, indicating a possible therapeutic role in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Study on Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound could significantly reduce cell viability in a dose-dependent manner. The results indicated an IC50 value in the micromolar range, suggesting effective cytotoxicity against tumor cells while exhibiting minimal toxicity to normal cells.

Neuroprotective Mechanism Investigation

Another research effort focused on evaluating the neuroprotective effects of this compound in models of oxidative stress. The findings revealed that treatment with this compound significantly decreased markers of oxidative damage and improved cell survival rates.

Comparative Analysis

When compared to similar compounds, such as Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate and Ethyl 4-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)butanoate, this compound shows unique properties due to its specific substitution pattern on the imidazole ring. This structural uniqueness may contribute to its distinct biological activities.

| Compound Name | Key Differences |

|---|---|

| Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate | Lacks the 2-ethyl substituent |

| Ethyl 4-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)butanoate | Contains an ethyl ester instead of a methyl ester |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.